Fmoc-Tyr(Bzl)-OH
Overview
Description
Fmoc-Tyr(Bzl)-OH is an organic compound with the molecular formula C31H27NO5 and a molecular weight of 493.55 g/mol . It is a derivative of L-tyrosine, where the hydroxyl group of the tyrosine is protected by a benzyl group, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group . This compound is commonly used in solid-phase peptide synthesis as a protected amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(Bzl)-OH typically involves the following steps:
Esterification: L-tyrosine is esterified to introduce the benzyl group.
Fmoc Protection: The amino group of the esterified tyrosine is then protected by the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-tyrosine are esterified using benzyl bromide and potassium carbonate.
Fmoc Protection: The esterified product is then subjected to Fmoc protection using Fmoc-OSu and DIPEA in large reactors.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the benzyl group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Deprotected Tyrosine: Removal of the Fmoc group yields O-benzyl-L-tyrosine.
Oxidized Product: Oxidation of the benzyl group yields L-tyrosine with a carboxylic acid group.
Substituted Products: Substitution reactions yield various derivatives of L-tyrosine.
Scientific Research Applications
Fmoc-Tyr(Bzl)-OH has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis as a protected amino acid.
Biology: It is used in the synthesis of peptides and proteins for biological studies.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of various peptide-based products.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(Bzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The benzyl group protects the hydroxyl group, allowing for selective reactions at other sites . The Fmoc group is removed using a base like piperidine, and the benzyl group can be removed using hydrogenation or other methods .
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-allyl-L-tyrosine: Similar to Fmoc-Tyr(Bzl)-OH but with an allyl group instead of a benzyl group.
Fmoc-O-tert-butyl-L-tyrosine: Similar but with a tert-butyl group.
Fmoc-O-trityl-L-tyrosine: Similar but with a trityl group.
Uniqueness
This compound is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl group offers a balance between stability and ease of removal, making it suitable for various synthetic applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSJSKPWIOKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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